d-Alanyl-l-alanine
Overview
Description
d-Alanyl-l-alanine is a dipeptide composed of d-alanine and l-alanine. It plays a crucial role in the biosynthesis of bacterial cell wall peptidoglycan, which is essential for maintaining cell shape and integrity. This compound is significant in various biochemical processes and has applications in the pharmaceutical and food industries .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the condensation of d-alanine and l-alanine using peptide coupling reagents such as carbodiimides. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature.
Microbial Fermentation: Another method involves the use of recombinant Escherichia coli strains engineered to express alanine dehydrogenase, alanine racemase, and glucose dehydrogenase.
Industrial Production Methods:
Biocatalytic Processes: Industrial production often employs biocatalytic methods using immobilized cells or enzymes to enhance the yield and purity of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amino acids.
Substitution: Formation of substituted alanine derivatives
Mechanism of Action
Target of Action
d-Alanyl-l-alanine (D-Ala-D-Ala) primarily targets the D-alanine:D-alanine ligase (Ddl) and alanine racemase (Alr) enzymes . These enzymes play a crucial role in bacterial cell wall peptidoglycan biosynthesis . Ddl is responsible for the formation of the dipeptide D-Ala-D-Ala, a critical component of the peptidoglycan layer in bacterial cell walls . Alr, on the other hand, is involved in the conversion of L-alanine to D-alanine, a precursor for D-Ala-D-Ala .
Mode of Action
D-Ala-D-Ala interacts with its targets through a series of biochemical reactions. The antibiotic D-cycloserine, for instance, inhibits Ddl by binding to one of the D-Ala binding sites in a simple, competitive, and reversible manner . This inhibition prevents the formation of the D-Ala-D-Ala dipeptide, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The action of D-Ala-D-Ala affects the peptidoglycan biosynthetic pathway, which is essential for bacterial cell wall formation . By inhibiting Ddl and Alr, D-Ala-D-Ala disrupts the formation of the D-Ala-D-Ala dipeptide, a key component of the peptidoglycan layer . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
It’s known that the antibiotic d-cycloserine, which targets the same enzymes as d-ala-d-ala, is absorbed and distributed throughout the body after oral administration . The elimination of D-cycloserine occurs via a combination of renal and non-renal clearance .
Result of Action
The inhibition of Ddl and Alr by D-Ala-D-Ala leads to the disruption of the bacterial cell wall peptidoglycan biosynthesis . This disruption prevents the formation of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan layer . As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis .
Action Environment
The action of D-Ala-D-Ala can be influenced by various environmental factors. For instance, the presence of certain weak organic acids in the environment can inhibit bacterial growth, potentially enhancing the efficacy of D-Ala-D-Ala . Furthermore, the overexpression of certain genes involved in the synthesis of D-Ala-D-Ala can boost cell growth and the production of certain biochemicals .
Biochemical Analysis
Biochemical Properties
“d-Alanyl-l-alanine” interacts with several enzymes, proteins, and biomolecules. It is synthesized by the enzyme D-alanine-D-alanine ligase (Ddl), which belongs to the family of ligases . The Ddl enzyme catalyzes the formation of “this compound” from two D-alanine molecules . This dipeptide is then incorporated into the peptidoglycan pentapeptide, replacing the usual D-alanyl-D-alanine dipeptide .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes. In Bacillus licheniformis, high levels of intracellular “this compound” were found to accelerate cell proliferation . It also influences cell function by affecting the synthesis of other biochemical products .
Molecular Mechanism
The mechanism of action of “this compound” involves its interaction with the Ddl enzyme. In an ATP-dependent two-step reaction, Ddl forms a high-energy D-alanyl-AMP intermediate, followed by the transfer of the D-alanyl residue to the phosphopantheinyl prosthetic group of the D-alanyl carrier protein (Dcp) DltC .
Temporal Effects in Laboratory Settings
Over time, the effects of “this compound” can change in laboratory settings. For instance, the overexpression of genes related to “this compound” synthesis in Bacillus licheniformis was found to increase the production of certain biochemical products .
Metabolic Pathways
“this compound” is involved in the peptidoglycan biosynthesis pathway . It interacts with the Ddl enzyme, which is crucial for its synthesis .
Transport and Distribution
It is known that “this compound” is a key component of the peptidoglycan layer of the bacterial cell wall .
Subcellular Localization
“this compound” is primarily located in the bacterial cell wall, where it is incorporated into the peptidoglycan layer . Its activity is crucial for the synthesis and stabilization of the peptidoglycan layer, which provides structural strength and protection to the bacterial cell .
Scientific Research Applications
d-Alanyl-l-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a role in studying bacterial cell wall biosynthesis and antibiotic resistance mechanisms.
Medicine: Utilized in the development of novel antibiotics targeting bacterial cell wall synthesis.
Industry: Employed in the production of artificial sweeteners and biodegradable polymers
Comparison with Similar Compounds
d-Alanyl-d-alanine: Another dipeptide involved in peptidoglycan biosynthesis.
l-Alanyl-l-alanine: A dipeptide with similar structural properties but different biological functions.
d-Alanyl-d-lactate: A dipeptide that can replace d-alanyl-d-alanine in resistant bacterial strains.
Uniqueness: d-Alanyl-l-alanine is unique due to its specific role in bacterial cell wall biosynthesis and its applications in various fields. Unlike d-alanyl-d-alanine, which is more commonly studied, this compound offers distinct advantages in certain biochemical and industrial processes .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016946 | |
Record name | D-Alanyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-78-2 | |
Record name | D-Alanyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Alanyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ALANYL-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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